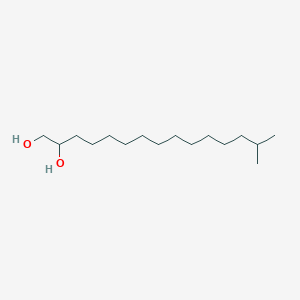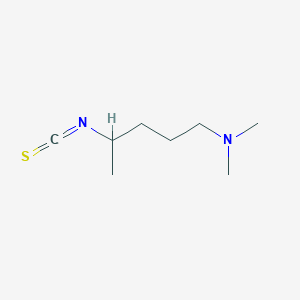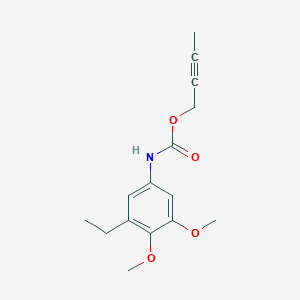![molecular formula C15H24BrNO B14424083 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1) CAS No. 81185-37-7](/img/structure/B14424083.png)
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide (1/1) is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of an ethyl(propyl)amino group attached to a tetrahydronaphthalen-1-ol structure, with a hydrogen bromide component
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide typically involves multiple steps. One common method is the alkylation of a primary amine with a halogenoalkane. For instance, the reaction of ethylamine with bromoethane can produce ethyl(propyl)amine . This intermediate can then be reacted with a suitable naphthalene derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amine derivatives and naphthalene-based structures, such as:
- N-ethyl-N-methylcyclopentylamine
- N-isopropylcyclohexylamine
Uniqueness
What sets 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
81185-37-7 |
|---|---|
Molekularformel |
C15H24BrNO |
Molekulargewicht |
314.26 g/mol |
IUPAC-Name |
7-[ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C15H23NO.BrH/c1-3-10-16(4-2)13-9-8-12-6-5-7-15(17)14(12)11-13;/h5-7,13,17H,3-4,8-11H2,1-2H3;1H |
InChI-Schlüssel |
KMQOCIQQEGZQTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC)C1CCC2=C(C1)C(=CC=C2)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)


![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)





![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)


![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

